2-Azaspiro[3.4]octan-6-one hydrochloride
Description
2-Azaspiro[3.4]octan-6-one hydrochloride represents a unique molecular scaffold that combines the structural rigidity and three-dimensionality of spirocycles with the versatile chemical properties of an azacyclic system and a ketone functional group. Its hydrochloride salt form enhances its solubility in aqueous media, a desirable property for many research applications. While specific research on this exact compound is nascent, an examination of its core components and related structures provides a strong indication of its potential utility in chemical and pharmaceutical research.
Spirocyclic systems are bicyclic organic compounds where two rings are connected by a single common atom, known as the spiro atom. This unique structural feature imparts a number of advantageous properties that have captured the attention of organic chemists. googleapis.com
One of the most significant attributes of spirocycles is their inherent three-dimensionality. researchgate.net Unlike flat aromatic systems, spirocyclic frameworks project functional groups in distinct vectors in three-dimensional space. This "escape from flatland" is crucial in medicinal chemistry, as it allows for more precise and effective interactions with the complex, three-dimensional binding sites of biological targets like proteins and enzymes. researchgate.net
Furthermore, the fusion of two rings at a single point introduces a degree of conformational rigidity. researchgate.net This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher binding affinities. The constrained nature of spirocycles also allows for a more defined presentation of substituents, which can enhance selectivity for a particular biological target.
The incorporation of spirocyclic motifs has been shown to improve the physicochemical properties of drug candidates. For instance, increasing the fraction of sp³ hybridized carbons in a molecule, a characteristic feature of many spirocycles, has been correlated with a higher success rate in clinical trials. lgcstandards.com Spirocycles can also modulate properties such as aqueous solubility, lipophilicity (logP), and metabolic stability.
The azaspiro[3.4]octane scaffold, which forms the core of this compound, is a specific type of spirocyclic system that has garnered considerable interest in the scientific community. This scaffold consists of a four-membered azetidine (B1206935) ring fused to a five-membered cyclopentane (B165970) ring through a common carbon atom.
The structural uniqueness of the azaspiro[3.4]octane framework lies in its compact and rigid three-dimensional arrangement. The presence of the nitrogen atom in the azetidine ring provides a handle for further chemical modifications and introduces a basic center that can influence the compound's pharmacokinetic properties. The cyclopentane ring, on the other hand, provides a larger, more lipophilic component.
Research into the synthesis of the parent 2-azaspiro[3.4]octane has led to the development of several successful routes, employing readily available starting materials and conventional chemical transformations. rsc.orgrsc.org These synthetic strategies often involve the annulation of either the cyclopentane or the four-membered azetidine ring. rsc.org The availability of scalable synthetic methods is crucial for the exploration of this scaffold in drug discovery programs. researchgate.net
The research interest in the azaspiro[3.4]octane scaffold stems from its potential to serve as a versatile building block, or "multifunctional module," in the design of novel therapeutic agents. researchgate.net By strategically placing functional groups on this rigid core, chemists can create libraries of diverse compounds for screening against various biological targets.
While dedicated research on this compound is not extensively documented in publicly available literature, the broader landscape of azaspiro[3.4]octane derivatives is an active area of investigation, particularly within the realm of medicinal chemistry. The research primarily focuses on the synthesis of these novel scaffolds and their incorporation into larger molecules to assess their biological activity.
Patents in the pharmaceutical sector have disclosed a variety of azaspiro[3.4]octane derivatives as modulators of biological targets. For instance, certain azaspirocycles have been investigated as monoacylglycerol lipase (B570770) (MGL) modulators, which have potential applications in treating pain, psychiatric disorders, and neurological conditions. googleapis.comgoogle.com
The versatility of the azaspiro[3.4]octane core is further highlighted by the synthesis of various functionalized analogues. These include derivatives where the core nitrogen is substituted, or where other heteroatoms are incorporated into the ring system, such as in 6-oxa-2-azaspiro[3.4]octane and 2-thia-6-azaspiro[3.4]octane. guidechem.comcymitquimica.com These modifications allow for a fine-tuning of the molecule's properties to optimize its interaction with a specific biological target. For example, 2-oxa-6-azaspiro[3.4]octane has been used as a substituent in compounds designed as epidermal growth factor receptor (EGFR) inhibitors. researchgate.net
The following tables summarize the chemical data for some representative azaspiro[3.4]octane derivatives, illustrating the structural diversity within this class of compounds.
Table 1: Chemical Identity of 2-Azaspiro[3.4]octan-6-one and Related Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 6-Oxa-2-azaspiro[3.4]octane hydrochloride | C6H12ClNO | 149.62 | 1359656-12-4 |
| 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide hydrochloride | C6H12ClNO2S | 197.68 | 2095411-01-9 |
| 6-Boc-2,6-diaza-spiro[3.4]octane hydrochloride | C12H23ClN2O2 | 278.78 | 1841081-35-3 |
This table is based on data from chemical suppliers and databases. lgcstandards.comguidechem.comchemicalbook.com
Table 2: Research Applications of Azaspiro[3.4]octane Derivatives
| Derivative Class | Research Area | Potential Application |
| Azaspirocycles | Monoacylglycerol Lipase (MGL) Modulation | Treatment of pain, psychiatric, and neurological disorders |
| 2-Oxa-6-azaspiro[3.4]octane containing compounds | Epidermal Growth Factor Receptor (EGFR) Inhibition | Antitumor therapies |
| Spirodiamine-diarylketoxime derivatives | Melanin Concentrating Hormone (MCH-1R) Antagonism | Therapeutic intervention in metabolic and psychiatric disorders |
| Dihydroisoindolecarboxamide derivatives | NAMPT and ROCK Inhibition | Potential in cancer and cardiovascular disease treatment |
This table synthesizes information from patent literature and research articles on related compounds. researchgate.netgoogle.comchemicalbook.com
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C7H12ClNO |
|---|---|
Molecular Weight |
161.63 g/mol |
IUPAC Name |
2-azaspiro[3.4]octan-6-one;hydrochloride |
InChI |
InChI=1S/C7H11NO.ClH/c9-6-1-2-7(3-6)4-8-5-7;/h8H,1-5H2;1H |
InChI Key |
JTXLWVUCTASYMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1=O)CNC2.Cl |
Origin of Product |
United States |
Synthetic Methodologies for the 2 Azaspiro 3.4 Octane Skeleton and Its 6 Oxo Derivatives
Foundational Retrosynthetic Strategies for Azaspiro[3.4]octane Systems
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler precursor structures. wikipedia.org For the 2-azaspiro[3.4]octane system, this analysis typically involves strategic disconnections of either the azetidine (B1206935) (four-membered) or the cyclopentane (B165970) (five-membered) ring. rsc.org
A common synthetic target in these explorations is tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate, which serves as a versatile intermediate for further functionalization. rsc.org The retrosynthetic approaches can be broadly categorized based on which ring is formed last (annulation) or how the central spirocyclic carbon is established.
Annulation Approaches for Cyclobutane Ring Formation
The formation of the four-membered azetidine ring onto a pre-existing cyclopentane core is a common strategy. rsc.org One prominent method involves an intramolecular nucleophilic substitution.
Another approach involves reductive amination:
Table 1: Comparison of Cyclobutane Annulation Strategies
| Strategy | Key Precursor | Key Transformation | Reported Overall Yield | Reference |
|---|---|---|---|---|
| Intramolecular Alkylation | 1,1-bis(mesyloxymethyl)cyclopentane | Displacement with Benzylamine | 14% | rsc.org |
| Intramolecular Reductive Amination | N-Boc-1-(aminomethyl)cyclopentanecarbaldehyde | Reductive Cyclization | 0.87% | rsc.org |
Annulation Approaches for Cyclopentane Ring Formation
Alternatively, the five-membered cyclopentane ring can be constructed onto an existing azetidine scaffold. rsc.org This strategy leverages the relative ease of preparing functionalized four-membered rings.
Strategies for Constructing Spirocyclic Quaternary Centers
One innovative strategy harnesses the reactivity of titanacyclobutane intermediates. chemrxiv.org This methodology allows for the direct construction of functionalized all-carbon quaternary centers from simple ketones. chemrxiv.org The process involves the reaction of a ketone with a titanium-methylene complex (e.g., the Tebbe or Petasis reagent) to form a titanacyclobutane. This intermediate can then undergo further reactions to build the spirocyclic framework. While this specific method provides a streamlined entry to a variety of azaspiro[3.n]alkanes, its direct application to 2-azaspiro[3.4]octan-6-one requires the use of an appropriately functionalized azetidinone as the starting ketone. chemrxiv.orgchemrxiv.org This approach expedites the synthesis by directly forming the challenging quaternary carbon center. chemrxiv.org
Advanced Synthetic Transformations for 2-Azaspiro[3.4]octan-6-one and Analogues
Modern synthetic chemistry offers powerful tools that can be applied to the construction of complex heterocyclic systems like the 2-azaspiro[3.4]octane skeleton.
Catalytic C–H Amination in Azaspiro[3.4]octane Synthesis
Catalytic C-H amination has emerged as a powerful strategy for forming C-N bonds by directly converting carbon-hydrogen bonds into carbon-nitrogen bonds, often through the intermediacy of metal-nitrenoid species. researchgate.net In the context of synthesizing the 2-azaspiro[3.4]octane core, an intramolecular C-H amination reaction could, in principle, be a highly efficient method for constructing the azetidine ring.
This strategy would typically involve a precursor such as a cyclopentylmethylamine derivative equipped with a suitable nitrogen-based functional group (e.g., an azide (B81097) or a protected hydroxylamine) that can generate a reactive nitrene intermediate upon exposure to a catalyst. A rhodium or ruthenium catalyst could then facilitate the insertion of the nitrene into a C-H bond on the cyclopentane ring at the 1-position to form the spiro-azetidine. While specific examples of this transformation for the direct synthesis of 2-azaspiro[3.4]octane are not widely documented in foundational literature, the general principle is well-established for the synthesis of other saturated nitrogen heterocycles.
Ring-Closing Metathesis (RCM) in Spirocyclic Amine Construction
Ring-closing metathesis (RCM) is a robust and widely used reaction in organic synthesis for the formation of cyclic compounds, particularly unsaturated carbo- and heterocycles. researchgate.net Its application to the synthesis of the 2-azaspiro[3.4]octane skeleton would involve a diene precursor containing the nitrogen atom.
A hypothetical RCM approach would start with a diallylated amine precursor where the nitrogen is attached to a quaternary carbon. For example, a 1,1-diallylcyclopentylamine derivative would be an ideal substrate. Upon treatment with a Grubbs-type ruthenium catalyst, an intramolecular metathesis reaction would occur between the two terminal alkene functionalities. youtube.com This would forge a new double bond, creating a dihydroazepine ring fused in a spiro manner to the cyclopentane. Subsequent reduction of the double bond would yield the saturated 2-azaspiro[3.4]octane skeleton. The efficiency of the RCM step can be influenced by factors such as catalyst choice, reaction concentration, and temperature to minimize side reactions like dimerization. nih.govdrughunter.com
Table 2: Advanced Transformation Strategies (Conceptual)
| Strategy | Hypothetical Precursor | Key Transformation | Potential Product |
|---|---|---|---|
| Catalytic C–H Amination | 1-(Azidomethyl)cyclopentyl derivative | Intramolecular Nitrene C-H Insertion | 2-Azaspiro[3.4]octane |
| Ring-Closing Metathesis (RCM) | N-Protected 1,1-bis(allyl)cyclopentylamine | Intramolecular Olefin Metathesis | Dihydro-2-azaspiro[3.4]octene derivative |
Modular Synthetic Routes to Functionalized Azaspiro[3.4]octanes
Modular synthesis offers a powerful strategy for creating libraries of functionalized spirocycles for drug discovery. lookchem.com This approach focuses on the step-economic and robust construction of core scaffolds that can be readily diversified. Research has documented the development of new classes of thia/oxa-azaspiro[3.4]octanes designed as novel, multifunctional modules. lookchem.com These routes provide access to specific molecular shapes with diverse functional groups, which is crucial for developing selective biological agents. lookchem.com
One such approach involves a [3+2] cycloaddition to construct the azaspiro[3.4]octane system, which has been successful in producing multi-gram quantities of related compounds like 6-benzyl-2,6-diazaspiro[3.4]octane oxalate (B1200264) and 2-oxa-6-azaspiro[3.4]octane. researchgate.net The utility of these modular scaffolds is enhanced by their compact nature and tunable physicochemical properties, making them valuable for a range of drug discovery projects. lookchem.com
Key features of these modular routes include:
Step-Economy: Syntheses are designed to be concise, often achieving the target modules in up to six steps. lookchem.com
Scalability: The methods are robust and can be scaled up to produce significant quantities of the desired compounds. researchgate.net
Functional Group Tolerance: The synthetic pathways allow for the incorporation of various functional groups, enabling further chemical elaboration. lookchem.com
For instance, the synthesis of 6-thia-2-azaspiro[3.4]octanes has been reported, starting from which further modifications like saponification and Curtius rearrangement can be performed to introduce different functionalities and create orthogonally protected bisamines. lookchem.com
Staudinger Synthesis for Spiro-Lactam Structures
The Staudinger synthesis, or ketene-imine cycloaddition, is a classic and highly effective method for constructing β-lactam rings. wikipedia.org This [2+2] cycloaddition reaction between an imine and a ketene (B1206846) is particularly relevant for synthesizing spiro-lactam structures, including the 6-oxo derivative of the 2-azaspiro[3.4]octane skeleton. wikipedia.orgresearchgate.net Discovered in 1907 by Hermann Staudinger, this reaction became critically important with the elucidation of the structure of penicillin, which contains a β-lactam core. wikipedia.org
The reaction proceeds through a nucleophilic attack of the imine nitrogen on the ketene's carbonyl carbon, forming a zwitterionic intermediate which then undergoes ring closure to yield the four-membered β-lactam ring. wikipedia.org This methodology has been widely applied to create a variety of spiro-β-lactams, which are recognized for their structural rigidity and biological activity. researchgate.netresearchgate.net
In the context of spirocyclic compounds, the Staudinger synthesis can be employed by reacting a cyclic imine with a suitable ketene. For the synthesis of a 2-azaspiro[3.4]octan-6-one derivative, a precursor containing a cyclopentylidene-imine moiety would react with a ketene. The stereochemical outcome of the reaction, yielding either cis or trans β-lactams, is influenced by the substituents on both the imine and the ketene. wikipedia.org Generally, (E)-imines tend to form cis products, while (Z)-imines favor the formation of trans products. wikipedia.org
Reaction Conditions and Reagent Considerations
The success of synthesizing 2-azaspiro[3.4]octan-6-one hydrochloride hinges on the careful control of reaction conditions and the judicious selection of reagents and catalysts.
Optimization of Reaction Parameters for Yield and Purity
Achieving optimal yield and purity requires a systematic approach to refining reaction parameters. Methodologies like the Taguchi method have been successfully applied to optimize complex syntheses by evaluating multiple parameters simultaneously. researchgate.net While specific optimization data for 2-azaspiro[3.4]octan-6-one is not detailed in the provided context, the general principles are widely applicable.
Key parameters that typically require optimization include:
Temperature: Reaction temperature can significantly affect reaction rates and the formation of side products.
Reaction Time: The duration of the reaction must be sufficient for completion without leading to the degradation of the product.
Reagent Stoichiometry: The molar ratios of reactants can influence the yield and selectivity of the reaction.
Solvent: The choice of solvent can impact reactant solubility, reaction rate, and the stability of intermediates.
The table below illustrates a hypothetical optimization matrix based on common parameters in organic synthesis.
| Parameter | Condition A | Condition B | Condition C |
| Temperature | Room Temperature | 50 °C | 80 °C |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Toluene |
| Reaction Time | 4 hours | 12 hours | 24 hours |
| Catalyst Loading | 1 mol% | 5 mol% | 10 mol% |
| This is an interactive data table based on general principles of reaction optimization. |
Utilization of Specific Catalysts and Reagents (e.g., Rh(II) catalysts)
The choice of catalyst is critical in many modern synthetic strategies for nitrogen-containing heterocycles. Rhodium (Rh) catalysts, in particular, have shown significant utility in reactions involving diazo compounds and ring expansions. rscf.ru
Rhodium(II) catalysts such as Rh₂(OAc)₄ are effective in decomposing diazo compounds to form rhodium carbenes. rscf.ru These reactive intermediates can then undergo various transformations. For instance, in the synthesis of related heterocyclic systems, Rh(II)-catalyzed reactions of azirinyl-substituted diazodicarbonyl compounds have been used to construct pyrrolinone derivatives through an intramolecular ring expansion strategy. rscf.ru This type of transformation, where a strained ring is expanded, could be conceptually applied to the synthesis of spirocyclic lactams.
Furthermore, Rh(I) catalysts have been employed in cascade reactions, such as the cycloisomerization/Diels-Alder sequence of bisallenes, to create seven-membered azaspiro compounds with high selectivity. nih.gov The versatility of rhodium catalysts in promoting C-C and C-N bond formation makes them powerful tools for constructing complex molecular architectures like the 2-azaspiro[3.4]octane skeleton. researchgate.netnih.gov
Applications of 2 Azaspiro 3.4 Octan 6 One Derivatives As Building Blocks in Organic Synthesis
Versatility of the Azaspiro[3.4]octane Scaffold for Molecular Construction
The 2-azaspiro[3.4]octane scaffold is a privileged structural motif in medicinal chemistry, primarily owing to its inherent three-dimensionality. researchgate.netsigmaaldrich.com This characteristic allows for the exploration of chemical space beyond the traditional "flat" aromatic and heteroaromatic systems that have historically dominated drug discovery. The spirocyclic nature of the azaspiro[3.4]octane core introduces a greater degree of sp³-hybridized carbon atoms, a feature that has been correlated with improved clinical success rates for drug candidates. mdpi.com
The rigid framework of the azaspiro[3.4]octane system provides a stable platform for the precise spatial arrangement of functional groups, which is crucial for optimizing ligand-receptor interactions. This conformational restriction can lead to enhanced binding affinity and selectivity for a specific biological target. Furthermore, the incorporation of a nitrogen atom within the spirocyclic system introduces a key site for chemical modification and can also influence the physicochemical properties of the resulting molecules, such as solubility and basicity.
The unique topology of the 2-azaspiro[3.4]octane scaffold, which combines a four-membered azetidine (B1206935) ring with a five-membered cyclopentanone (B42830) ring, presents multiple vectors for chemical diversification. This allows for the systematic exploration of the surrounding chemical space to fine-tune the biological activity and pharmacokinetic properties of derivative compounds.
Functionalization Strategies for Diverse Chemical Space Exploration
The 2-azaspiro[3.4]octan-6-one hydrochloride salt serves as a versatile starting material for a variety of chemical transformations, enabling the generation of a wide range of derivatives. The presence of a secondary amine and a ketone carbonyl group provides two key handles for functionalization.
One of the most common strategies for diversifying the 2-azaspiro[3.4]octane scaffold is through N-functionalization . The nitrogen atom of the azetidine ring can be readily alkylated, acylated, or arylated to introduce a variety of substituents. These modifications can significantly impact the biological activity and physicochemical properties of the resulting compounds. For instance, N-alkylation can be employed to introduce lipophilic or polar groups to modulate the solubility and permeability of the molecule.
Another important functionalization strategy involves reactions at the carbonyl group of the cyclopentanone ring. Reductive amination, for example, allows for the introduction of a diverse range of amino substituents at the 6-position, transforming the ketone into a new chiral center and further expanding the structural diversity of the scaffold. The carbonyl group can also serve as a precursor for the construction of more complex heterocyclic systems, such as spiro-hydantoins, through condensation reactions with reagents like ammonium (B1175870) carbonate and potassium cyanide.
The following interactive table provides examples of functionalization strategies applied to the 2-azaspiro[3.4]octane core, showcasing the versatility of this building block.
| Functionalization Strategy | Reagents and Conditions | Resulting Derivative Class | Significance |
| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN) | N-Substituted 2-azaspiro[3.4]octan-6-ones | Introduction of diverse functional groups to modulate physicochemical properties. |
| N-Acylation | Acyl chloride or anhydride, Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) | N-Acyl 2-azaspiro[3.4]octan-6-ones | Formation of amides, which can act as hydrogen bond donors/acceptors. |
| Reductive Amination | Amine (R-NH₂), Reducing agent (e.g., NaBH(OAc)₃), Solvent (e.g., DCE) | 6-Amino-2-azaspiro[3.4]octane derivatives | Introduction of a new chiral center and diverse amino substituents. |
| Bucherer-Bergs Reaction | (NH₄)₂CO₃, KCN, Solvent (e.g., EtOH/H₂O) | Spiro-hydantoin derivatives | Formation of a new heterocyclic ring with potential biological activity. |
Precursors for More Complex Spirocyclic Architectures
Beyond its direct use in the synthesis of functionalized derivatives, the 2-azaspiro[3.4]octan-6-one scaffold serves as a crucial intermediate for the construction of more elaborate and complex spirocyclic architectures. researchgate.net The inherent reactivity of its functional groups allows for multi-step synthetic sequences that can lead to novel and intricate molecular frameworks.
For example, the carbonyl group can be transformed into an exocyclic double bond through a Wittig reaction or similar olefination methods. This newly introduced alkene functionality can then participate in a variety of cycloaddition reactions, such as [3+2] or [4+2] cycloadditions, to build additional rings onto the spirocyclic core. This approach provides a powerful tool for rapidly increasing molecular complexity and accessing novel regions of chemical space.
Furthermore, the lactam functionality within the 2-azaspiro[3.4]octan-6-one can be manipulated to create larger ring systems. Ring-opening of the lactam followed by intramolecular cyclization with a suitably positioned functional group can lead to the formation of bicyclic or even more complex polycyclic systems containing the original spirocyclic motif.
The following interactive table illustrates how the 2-azaspiro[3.4]octane scaffold can be utilized as a precursor for more complex spirocyclic systems.
| Transformation Strategy | Key Reactions | Resulting Complex Architecture | Synthetic Utility |
| Olefin Metathesis | Wittig reaction followed by Ring-Closing Metathesis (RCM) | Fused polycyclic spiro-compounds | Efficient construction of additional rings with control over stereochemistry. |
| Cycloaddition Reactions | Formation of an exocyclic alkene followed by Diels-Alder or 1,3-dipolar cycloaddition | Polycyclic spiro-heterocycles | Rapid generation of molecular complexity and introduction of new stereocenters. |
| Lactam Ring Expansion | Ring-opening of the lactam followed by intramolecular cyclization | Bicyclic systems containing the azaspiro[3.4]octane core | Access to novel and larger ring systems with diverse functionalities. |
Pharmacological Relevance and Biological Target Engagement of 2 Azaspiro 3.4 Octan 6 One Derivatives
Medicinal Chemistry Design and Lead Optimization Strategies
The process of advancing a promising "hit" compound to a viable drug candidate is a multifaceted challenge known as lead optimization. danaher.comspirochem.compatsnap.com This phase involves the iterative design, synthesis, and testing of new analogues to improve potency, selectivity, and pharmacokinetic properties while minimizing toxicity. patsnap.com For derivatives of 2-azaspiro[3.4]octan-6-one, medicinal chemists employ several key strategies, capitalizing on the inherent advantages of the spirocyclic core.
Role of Spirocycles in Modulating Physicochemical Properties
Spirocycles, which are ring systems fused at a single atom, offer a distinct advantage in drug design due to their inherent three-dimensionality. bldpharm.combldpharm.com This structural rigidity helps to lock the conformation of a molecule, which can optimize the orientation of binding elements in a controlled manner, potentially leading to improved efficacy and selectivity. tandfonline.com The incorporation of spirocyclic motifs, such as the azaspiro[3.4]octane core, increases the fraction of sp3-hybridized carbons (Fsp3) in a molecule. bldpharm.com A higher Fsp3 value is often correlated with improved physicochemical properties and a greater probability of clinical success, a concept often described as "escaping from flatland" in contrast to traditional flat, aromatic structures. bldpharm.comtandfonline.com
The use of azaspirocycles has been shown to favorably modulate key drug-like properties, including:
Increased Solubility: The three-dimensional structure can disrupt crystal packing, leading to better aqueous solubility. tandfonline.com
Decreased Lipophilicity: Strategic replacement of more common heterocycles with azaspirocycles can lower lipophilicity (logP or logD), which is crucial for optimizing a compound's ADME (absorption, distribution, metabolism, and excretion) profile. bldpharm.comtandfonline.com
Improved Metabolic Stability: The rigid scaffold can protect metabolically susceptible sites from enzymatic degradation. tandfonline.comresearchgate.net
Modulated Basicity: The placement of the nitrogen atom within the spirocyclic system influences its basicity (pKa), which can be fine-tuned to optimize target engagement and physicochemical properties. tandfonline.comnih.gov
These characteristics make spirocyclic scaffolds like azaspiro[3.4]octane powerful tools for medicinal chemists to address common challenges encountered during drug discovery. dndi.orgnih.gov
Bioisosteric Replacements Utilizing Azaspiro[3.4]octane Motifs
Bioisosteric replacement is a cornerstone strategy in medicinal chemistry where a specific part of a molecule is exchanged for a chemically different group to enhance its properties without losing the desired biological activity. patsnap.com The azaspiro[3.4]octane motif has been successfully employed as a bioisostere for more common heterocyclic fragments such as piperazine (B1678402) and morpholine. researchgate.nettcichemicals.com
For instance, replacing a morpholine ring with a 2-oxa-6-azaspiro[3.4]octane moiety in melanin concentrating hormone receptor 1 (MCHr1) antagonists led to lower logD values and improved metabolic stability and selectivity. bldpharm.combldpharm.com Similarly, 2,6-diazaspiro[3.4]octane can serve as a substitute for piperazine. researchgate.net Such replacements are pursued to:
Explore Novel Chemical Space: Introducing spirocycles provides access to new molecular architectures, which can lead to novel intellectual property. researchgate.net
Fine-Tune Physicochemical Properties: As noted, these replacements can systematically alter solubility, lipophilicity, and metabolic stability. researchgate.net
Alter Geometric Vectors: The rigid, spirocyclic structure presents substituents in different spatial orientations compared to a traditional piperidine or piperazine ring, which can lead to improved target binding or selectivity. nih.gov However, this geometric change can also sometimes lead to a dramatic loss of potency if the original orientation was crucial for activity, indicating that azaspirocycles are not always suitable bioisosteres. nih.gov
Lipophilic Ligand Efficiency (LLE) in Compound Optimization
During lead optimization, it is crucial to balance improvements in potency with the maintenance of favorable physicochemical properties. A common pitfall is achieving higher potency at the cost of increased lipophilicity, which can lead to promiscuous off-target binding, toxicity, and poor pharmacokinetic profiles. sciforschenonline.orgresearchgate.net
Lipophilic Ligand Efficiency (LLE), also referred to as LiPE, is a key metric used to guide this balancing act. wikipedia.org It is calculated by subtracting the compound's lipophilicity (logP or logD) from its potency (expressed in logarithmic terms, such as pIC50 or pEC50). sciforschenonline.orgwikipedia.org
Formula for Lipophilic Ligand Efficiency: LLE = pIC50 - logP wikipedia.org
A higher LLE value is desirable, with empirical evidence suggesting that quality drug candidates often have an LLE greater than 6. wikipedia.org The goal during optimization is to increase potency (a higher pIC50) while controlling or decreasing lipophilicity (logP). Monitoring LLE helps ensure that gains in potency are not solely due to increases in "greasiness." sciforschenonline.org This metric is a powerful tool for selecting the best compounds to advance and for prioritizing synthetic efforts toward candidates with a more balanced and drug-like profile. capes.gov.brnih.gov
Engagement with Specific Biochemical Targets (In Vitro Studies)
Derivatives of the 2-azaspiro[3.4]octane scaffold have been investigated for their activity against a variety of biological targets. Of particular note is their successful application in the development of agonists for muscarinic acetylcholine receptors, which are implicated in numerous neurological disorders.
Muscarinic M4 Receptor Agonism
The muscarinic acetylcholine M4 receptor is a G-protein coupled receptor primarily expressed in the brain. Selective activation of the M4 receptor is a promising therapeutic strategy for conditions like schizophrenia, as it may offer antipsychotic and cognitive benefits while avoiding the adverse cholinergic effects associated with non-selective muscarinic agents. nih.gov
Achieving subtype selectivity for muscarinic receptor agonists is exceptionally challenging due to the highly conserved nature of the orthosteric binding site across the five subtypes (M1-M5). nih.gov Despite this, medicinal chemistry efforts have identified M4-preferred agonists. Research has shown that certain structural elements are critical for M4 agonism. For instance, incorporating an azaspiro[3.4]octane "tail" into specific molecular scaffolds has been shown to retain potent M4 receptor activity. nih.gov
The ultimate goal for an M4 agonist is high selectivity over other muscarinic subtypes, especially M2 and M3, which are associated with cardiovascular and other peripheral side effects. In vitro studies using functional assays are critical for determining the potency (EC50) and efficacy of compounds at each receptor subtype and thus establishing a selectivity profile.
In a study exploring carbamate isosteres for M4 agonists, an azaspiro[3.4]octane derivative was compared to a related compound with a different tail structure. The data demonstrated that the azaspiro[3.4]octane moiety was well-tolerated, yielding a compound with potent M4 agonism. nih.gov
| Compound | Scaffold Tail | M4 EC50 (nM) |
|---|---|---|
| 11 | Azepane | 180 |
| 12 | Azaspiro[3.4]octane | 360 |
While compound 12 , featuring the azaspiro[3.4]octane tail, showed slightly weaker potency than the azepane analogue 11 , it demonstrated that such spirocyclic structures are viable components in the design of M4 agonists. nih.gov Further optimization of this and related scaffolds is a key focus of research aimed at developing highly selective M4 agonists for the treatment of neurological disorders.
Downstream Cellular Signaling Modulation (e.g., cAMP levels)
Information regarding the specific modulation of downstream cellular signaling pathways, such as cyclic AMP (cAMP) levels, by 2-Azaspiro[3.4]octan-6-one derivatives is not detailed in the provided search results.
Monoacylglycerol Lipase (B570770) (MAGL) Inhibition
Monoacylglycerol lipase (MAGL) is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). nih.govnih.gov Inhibition of MAGL elevates 2-AG levels, which enhances the activation of cannabinoid receptors CB1 and CB2, and simultaneously reduces the production of arachidonic acid, a precursor to pro-inflammatory prostaglandins. nih.govnih.gov This dual action makes MAGL a promising therapeutic target for a variety of conditions, including pain, inflammation, neurodegenerative diseases, and cancer. nih.govnih.gov
Impact on Endocannabinoid System Modulation
By inhibiting MAGL, 2-azaspiro[3.4]octan-6-one derivatives and related compounds can significantly modulate the endocannabinoid system (ECS). The primary effect is the elevation of 2-AG levels in various tissues, including the brain. nih.gov This increase in 2-AG enhances signaling through cannabinoid receptors, which can lead to various therapeutic effects such as pain relief, anxiety reduction, and anti-inflammatory responses. nih.gov
Furthermore, the reduction of arachidonic acid and subsequent pro-inflammatory eicosanoids contributes to the anti-inflammatory properties of MAGL inhibitors. nih.gov This mechanism is considered a promising strategy for treating neuroinflammation associated with neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.gov The modulation of the ECS through MAGL inhibition is seen as a potential therapeutic avenue that may avoid the psychoactive side effects associated with direct CB1 receptor agonists. nih.gov
SARS-CoV-2 3CL Protease Inhibition
The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a crucial enzyme for the replication of SARS-CoV-2, the virus responsible for COVID-19. nih.govresearchgate.net It plays a vital role in processing viral polyproteins, making it a prime target for antiviral drug development. researchgate.netnih.gov Spirocyclic compounds, including derivatives of 2-azaspiro[3.4]octane, have been investigated as potent inhibitors of this enzyme. nih.gov
Binding Mode Analysis of Inhibitors
Structure-guided design has been instrumental in developing potent 2-azaspiro[3.4]octane-derived inhibitors of SARS-CoV-2 3CLpro. X-ray crystallography studies have revealed how these inhibitors interact with the active site of the protease. Typically, these non-covalent inhibitors bind to the substrate-binding pocket of the enzyme. nih.gov
Molecular docking and simulation studies further elucidate the binding modes. For example, analysis of various inhibitors shows interactions with key residues in the binding site, such as His163 in the S1 subpocket. nih.gov The spirocyclic core of the inhibitors helps to position other functional groups correctly to maximize interactions with the enzyme. The binding energy of these compounds within the active site is a key determinant of their inhibitory potency, with higher negative binding energies indicating stronger binding. nih.gov
In Vitro Antiviral Efficacy
Derivatives based on the 2-azaspiro[3.4]octane scaffold have demonstrated significant inhibitory activity against SARS-CoV-2 3CLpro in biochemical assays. nih.gov Many of these inhibitors show IC50 values in the submicromolar range, indicating high potency. nih.gov
In addition to enzymatic assays, the antiviral efficacy of these compounds is evaluated in cell-based assays. For instance, plaque reduction assays using cell lines like VeroE6 are employed to determine the half-maximal effective concentration (EC50), which measures the concentration required to inhibit viral replication by 50%. nih.gov Several spirocyclic inhibitors have shown promising EC50 values, demonstrating their potential to block viral replication in a cellular context. nih.govnih.gov Importantly, many of these compounds exhibit low cytotoxicity, which is a critical factor for a viable therapeutic agent. nih.gov
Table 2: In Vitro Efficacy of Selected SARS-CoV-2 3CLpro Inhibitors
| Compound Class/ID | Assay Type | Target | IC50 Value | EC50 Value | Notes |
|---|---|---|---|---|---|
| Spirocyclic Inhibitors | General | SARS-CoV-2 3CLpro | Submicromolar range | Not specified | Generally display high inhibitory activity and are devoid of cytotoxic effects. nih.gov |
| Optimized Inhibitor | Compound 5 (CCF0058981) | SARS-CoV-2 3CLpro | 68 nM | 558 nM | Evaluated in a VeroE6 based plaque reduction assay. nih.gov |
| 9,10-dihydrophenanthrene | C1 | SARS-CoV-2 3CLpro | 1.55 ± 0.21 µM | Not specified | Non-peptidomimetic and non-covalent inhibitor. researchgate.net |
Pks13 Thioesterase Inhibition (Antituberculosis Research)
Polyketide synthase 13 (Pks13) is an essential enzyme in Mycobacterium tuberculosis responsible for the final condensation step in the synthesis of mycolic acids, a critical component of the mycobacterial cell wall. benthamscience.com The thioesterase (TE) domain of Pks13 has been validated as an attractive target for novel antitubercular drugs. nih.govdundee.ac.uk
In the search for new Pks13 inhibitors, spirocyclic scaffolds have shown promise. For instance, research into benzofuran inhibitors of the Pks13 thioesterase domain led to the evaluation of the 2-oxa-6-azaspiro[3.4]octane moiety as a modification to improve compound properties. acs.org This modification was part of an effort to reduce activity in the hERG assay while maintaining potency against Pks13. acs.org The 2-oxa-6-azaspiro[3.4]octane derivative was found to be potent in the Pks13 assay and demonstrated good minimum inhibitory concentration (MIC) activity and microsomal stability. acs.org
Further optimization studies explored other related spirocycles. An azetidine (B1206935) amide analogue, the 2-oxa-6-azaspiro[3.3]heptane amide, showed improved MIC potency and possessed suitable mouse hepatocyte stability for further development. dundee.ac.uk Additionally, a series of nitrofuran carboxamides based on a 2,6-diazaspiro[3.4]octane core were synthesized and evaluated for their activity against M. tuberculosis H37Rv. nih.govmdpi.com This exploration of diverse molecular peripheries around the spirocyclic core led to the identification of a lead compound with a minimal inhibitory concentration of 0.016 μg/mL. mdpi.comnih.gov
| Compound Series | Target | Key Findings | Reference |
|---|---|---|---|
| 2-oxa-6-azaspiro[3.4]octane derivative | Pks13 Thioesterase Domain | Potent in Pks13 assay with good MIC activity and microsomal stability. | acs.org |
| 2,6-diazaspiro[3.4]octane-based nitrofuran carboxamides | Mycobacterium tuberculosis H37Rv | Identified a lead compound with MIC of 0.016 μg/mL. | mdpi.comnih.gov |
| 2-oxa-6-azaspiro[3.3]heptane amide | Pks13 Thioesterase Domain | Improved MIC potency and suitable mouse hepatocyte stability. | dundee.ac.uk |
Antimalarial Activity against Plasmodium falciparum
A novel diazaspiro[3.4]octane chemical series was identified from a whole-cell high-throughput screening campaign against Plasmodium falciparum. nih.govmmv.orgresearchgate.net These compounds demonstrated activity against multiple stages of the parasite's lifecycle, making them attractive starting points for a hit-to-lead optimization program. nih.govmmv.org
The diazaspiro[3.4]octane series exhibited potent activity against the asexual blood stages (ABS) of P. falciparum, which are responsible for the clinical symptoms of malaria. researchgate.net Medicinal chemistry optimization efforts led to the identification of derivatives with low nanomolar activity (<50 nM) against this stage. nih.govresearchgate.net In addition to their effect on blood-stage parasites, the initial hits from the screening campaign also showed activity against the exoerythrocytic liver-stage parasites. researchgate.net This multi-stage activity is a highly desirable characteristic for next-generation antimalarial drugs. mmv.org
A crucial aspect of malaria eradication is the ability to block the transmission of the parasite from humans to mosquitoes. malariaworld.orgnih.gov The optimized diazaspiro[3.4]octane derivatives displayed strong gametocyte-sterilizing properties. nih.govresearchgate.net This activity against the sexual stages of the parasite translated to significant transmission-blocking effects in the standard membrane feeding assay (SMFA), a key laboratory model for assessing transmission potential. nih.govresearchgate.netebi.ac.uk
To understand the mechanism of action of the diazaspiro[3.4]octane series, resistance selection studies were conducted. nih.govresearchgate.net Continuous culture of P. falciparum in the presence of one of the analogue compounds, followed by whole-genome sequencing of the resistant parasites, provided insights into the drug's target. nih.govresearchgate.net These mechanistic studies implicated the P. falciparum cyclic amine resistance locus (PfCARL) in the mode of resistance. nih.govresearchgate.netebi.ac.uk
| Activity Type | Key Findings | Reference |
|---|---|---|
| Asexual Blood Stage Activity | Optimized compounds showed low nanomolar potency (<50 nM). | nih.govresearchgate.net |
| Liver Stage Activity | Initial hits displayed activity against exoerythrocytic liver-stage parasites. | researchgate.net |
| Transmission-Blocking | Compounds demonstrated strong gametocyte sterilizing properties. | nih.govresearchgate.net |
| Mechanism of Resistance | Resistance selection studies implicated the P. falciparum cyclic amine resistance locus (PfCARL). | nih.govebi.ac.uk |
Structure-Activity Relationship (SAR) Studies
Influence of Substituents on Biological Potency and Selectivity
Structure-activity relationship (SAR) studies have been pivotal in optimizing the biological potency and selectivity of derivatives based on the azaspiro[3.4]octane core for both antitubercular and antimalarial applications.
In the context of antituberculosis research targeting Pks13, modifications to the periphery of the spirocyclic core significantly influenced activity. The synthesis of a set of amides was used to explore SAR, revealing that while primary and methyl amides were potent against Pks13, they had only modest whole-cell activity (MIC). dundee.ac.uk In contrast, the introduction of an azetidine amide improved MIC potency. dundee.ac.uk Further exploration of the molecular periphery by introducing various azole substituents onto a 2,6-diazaspiro[3.4]octane core demonstrated that such modifications could dramatically enhance antitubercular potency. mdpi.com
For the antimalarial diazaspiro[3.4]octane series, extensive SAR studies were conducted to improve upon the initial screening hits. nih.govmmv.orgresearchgate.net These optimization efforts focused on modifying substituents around the core scaffold, which led to the successful identification of compounds with enhanced, low nanomolar potency against the asexual blood stages of P. falciparum and strong transmission-blocking capabilities. nih.govresearchgate.net The systematic variation of substituents allowed for the fine-tuning of the compounds' biological profile, improving their potential as antimalarial drug candidates.
Conformational Preferences and Pharmacophore Development
The three-dimensional arrangement of a molecule is critical for its interaction with a biological target. For derivatives of 2-Azaspiro[3.4]octan-6-one, understanding their conformational preferences and developing a pharmacophore model are essential steps in rational drug design. This section explores the likely conformational behavior of this spirocyclic scaffold and outlines the development of a hypothetical pharmacophore model based on its structural features.
Conformational Preferences of the 2-Azaspiro[3.4]octan-6-one Scaffold
The 2-Azaspiro[3.4]octan-6-one core is comprised of a five-membered cyclopentanone (B42830) ring fused to a four-membered azetidine ring at a spirocyclic center. The conformational flexibility of this system is largely dictated by the puckering of these two rings.
The cyclopentanone ring is not planar and typically adopts an envelope or a twist (half-chair) conformation to alleviate torsional strain. In the envelope conformation, four of the carbon atoms are in a plane, while the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. The presence of the spiro center and the carbonyl group at position 6 will influence the preferred conformation. It is anticipated that the ring will rapidly interconvert between low-energy conformations, with the exact preference being influenced by the substitution pattern on the ring.
The azetidine ring , being a four-membered ring, is also puckered to reduce angular and torsional strain. It typically adopts a folded or "butterfly" conformation. The nitrogen atom at position 2 can undergo inversion, which, coupled with ring puckering, can lead to different spatial orientations of substituents on the azetidine ring. The nature of the substituent on the nitrogen atom will significantly impact the energetic barrier to this inversion and the preferred puckered conformation.
The spiro fusion of these two rings introduces significant conformational constraints. The relative orientation of the two rings is fixed, and the substituents on each ring will occupy distinct regions of three-dimensional space. Computational modeling, such as density functional theory (DFT) calculations, and experimental techniques like NMR spectroscopy would be necessary to definitively determine the lowest energy conformation of specific 2-Azaspiro[3.4]octan-6-one derivatives.
Pharmacophore Model Development
A pharmacophore model defines the essential steric and electronic features required for a molecule to interact with a specific biological target. For the 2-Azaspiro[3.4]octan-6-one scaffold, a general pharmacophore model can be proposed based on its inherent structural features. The development of a more specific model would depend on the biological target of interest and a set of active and inactive analog compounds.
A hypothetical pharmacophore model for a 2-Azaspiro[3.4]octan-6-one derivative could include the following features:
Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the cyclopentanone ring at position 6 is a prominent hydrogen bond acceptor.
Hydrogen Bond Donor (HBD) or Acceptor (HBA): The nitrogen atom in the azetidine ring at position 2 can act as a hydrogen bond acceptor. If protonated, the N-H group can serve as a hydrogen bond donor.
Hydrophobic Features (HY): The aliphatic carbons of both the cyclopentanone and azetidine rings contribute to the hydrophobic character of the molecule and can engage in van der Waals interactions with the target.
Positive Ionizable (PI): The nitrogen atom of the azetidine ring is basic and can be protonated at physiological pH, leading to a positive charge that can interact with negatively charged residues in the binding pocket of a target protein.
Exclusion Volumes: These define regions of space that should not be occupied by the ligand for it to bind effectively.
The spatial arrangement of these features is dictated by the rigid spirocyclic core. The development and validation of a predictive pharmacophore model would typically involve the following steps:
Training Set Selection: A diverse set of 2-Azaspiro[3.4]octan-6-one derivatives with known biological activities against a specific target would be selected.
Conformational Analysis: The low-energy conformations of all molecules in the training set would be generated.
Feature Identification and Mapping: Common chemical features (HBAs, HBDs, HYs, etc.) present in the active molecules are identified.
Pharmacophore Hypothesis Generation: Several pharmacophore models with different combinations and spatial arrangements of features are generated and scored based on their ability to align the active molecules.
Validation: The best-ranked pharmacophore model is validated using a test set of molecules (with known activities but not used in model generation) and/or a decoy set (inactive molecules). A good model should be able to distinguish active from inactive compounds.
The following table summarizes the potential pharmacophoric features of the 2-Azaspiro[3.4]octan-6-one scaffold:
| Feature Type | Location on Scaffold | Potential Interaction |
| Hydrogen Bond Acceptor | Carbonyl oxygen at C6 | Interaction with hydrogen bond donor residues (e.g., Ser, Thr, Tyr) |
| Hydrogen Bond Acceptor | Nitrogen atom at N2 | Interaction with hydrogen bond donor residues |
| Hydrogen Bond Donor | Protonated nitrogen at N2 | Interaction with hydrogen bond acceptor residues (e.g., Asp, Glu) |
| Hydrophobic Region | Cyclopentane (B165970) and azetidine rings | Van der Waals interactions with hydrophobic pockets |
| Positive Ionizable | Nitrogen atom at N2 | Ionic interactions with negatively charged residues (e.g., Asp, Glu) |
This generalized pharmacophore provides a foundation for the rational design of novel 2-Azaspiro[3.4]octan-6-one derivatives with desired biological activities.
Future Research Directions for Azaspiro 3.4 Octane Systems
Exploration of Underexplored Chemical Space for Novel Biological Activities
The exploration of novel chemical structures is a cornerstone of drug discovery, providing pathways to new therapeutic agents with unique mechanisms of action. The azaspiro[3.4]octane scaffold represents a segment of chemical space that remains rich with potential. Historically, drug discovery has often been dominated by flat, aromatic structures. However, there is a growing appreciation for molecules with a higher fraction of sp3-hybridized carbon centers, like azaspirocycles, which can lead to improved clinical success through enhanced potency, selectivity, and solubility. nih.gov
The design and synthesis of surrogates for common modules in drugs, such as piperazine (B1678402) and morpholine, can help to explore new chemical and patent space. researchgate.net The introduction of novel thia- and oxa-azaspiro[3.4]octane systems, for instance, has been shown to create multifunctional modules for drug discovery. researchgate.netlookchem.com These spirocycles can serve as uncharted multifunctional building blocks, enabling the creation of libraries of compounds for screening. researchgate.net The limited conformational freedom of these spirocyclic systems offers a predictable arrangement of substituents, which can facilitate more selective interactions with biological targets. researchgate.net
Recent studies have demonstrated the diverse biological activities of compounds containing the 2,6-diazaspiro[3.4]octane core, including applications as:
Hepatitis B capsid protein inhibitors mdpi.com
Menin-MLL1 interaction inhibitors for cancer treatment mdpi.com
MAP and PI3K signaling modulators mdpi.com
Selective dopamine (B1211576) D3 receptor antagonists mdpi.com
VDAC1 inhibitors for diabetes treatment mdpi.com
Antitubercular agents mdpi.comnih.gov
Antimalarial agents active against multiple parasite life stages researchgate.net
By systematically modifying the azaspiro[3.4]octane core and exploring its periphery with diverse functional groups, researchers can continue to uncover compounds with novel biological activities. mdpi.com This exploration into untapped chemical space is crucial for identifying first-in-class medicines.
Development of Asymmetric Synthesis for Enantiopure Compounds
Chirality is a critical factor in drug design, as the different enantiomers of a chiral molecule can exhibit vastly different biological activities. nih.gov One enantiomer might be responsible for the desired therapeutic effect, while the other could be inactive or even cause adverse effects. nih.gov Consequently, the development of methods for asymmetric synthesis to produce single-enantiomer drugs is a major focus in medicinal chemistry. nih.gov
For azaspiro[3.4]octane systems, which contain stereogenic centers, the ability to synthesize enantiomerically pure compounds is paramount. Asymmetric synthesis allows for the conversion of achiral starting materials into a chiral product, ensuring that only the desired enantiomer is produced. nih.gov Methods to achieve this include using a chiral pool (naturally occurring chiral starting materials), chiral auxiliaries, or chiral catalysts.
Research has demonstrated the feasibility of producing enantio-enriched azaspiro[3.4]octanes. researchgate.net For example, L-proline has been utilized to prepare an optically active 1-oxo-2-oxa-5-azaspiro[3.4]octane. nih.gov Future efforts will likely focus on developing more efficient, scalable, and versatile asymmetric routes to a wider range of enantiopure azaspiro[3.4]octane derivatives. This will enable a more precise investigation of the structure-activity relationship (SAR) of these compounds and the development of more selective and potent therapeutics.
Application in Targeted Protein Degradation (PROTACs)
Targeted protein degradation (TPD) has emerged as a powerful therapeutic strategy that utilizes the cell's own machinery to eliminate disease-causing proteins. sigmaaldrich.com Proteolysis-targeting chimeras (PROTACs) are a key technology in this field. escholarship.org PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. nih.gov This induced proximity results in the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.govnih.gov
This approach offers several advantages over traditional inhibitors, including the ability to target proteins previously considered "undruggable" and the potential for more durable and potent pharmacological effects. nih.govresearchgate.net The modular nature of PROTACs allows for their rational design and optimization. escholarship.org
The rigid, three-dimensional structure of the azaspiro[3.4]octane scaffold makes it an attractive component for PROTAC design, particularly as part of the linker or as a scaffold to present the two binding ligands in a specific orientation. The 2,6-diazaspiro[3.4]octane skeleton has already been incorporated into PROTACs developed for the treatment of prostate cancer. nih.gov Future research will likely explore the broader application of various azaspiro[3.4]octane derivatives in PROTACs targeting a range of proteins implicated in different diseases. The tunability of the azaspiro[3.4]octane core could allow for fine-tuning of the physicochemical properties of PROTACs, which is often a challenge in their development.
Design of Multi-Targeting or Polypharmacological Agents
Polypharmacology, the concept of a single drug acting on multiple targets, is gaining traction as a strategy for treating complex diseases like cancer and infectious diseases. By modulating several biological targets simultaneously, multi-targeting agents can offer improved efficacy and a lower likelihood of developing drug resistance.
The azaspiro[3.4]octane scaffold provides a versatile platform for the design of such multi-target agents. Its defined three-dimensional structure allows for the precise placement of different pharmacophoric elements to interact with multiple biological targets.
A notable example is a novel diazaspiro[3.4]octane series that has shown activity against multiple stages of the Plasmodium falciparum lifecycle, the parasite responsible for malaria. researchgate.net This includes activity against the asexual blood stage, the liver stage, and the sexual stages responsible for transmission. researchgate.net This multi-stage activity is a highly desirable attribute for an antimalarial drug. Similarly, derivatives of 2,6-diazaspiro[3.4]octane have been investigated for a wide array of biological targets, highlighting the scaffold's privileged nature and potential for polypharmacology. mdpi.comnih.gov Future research can systematically build upon these findings to rationally design single molecules based on the azaspiro[3.4]octane framework that are optimized for activity against a desired set of targets for a specific disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
